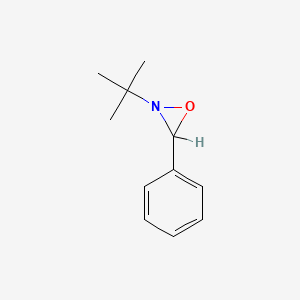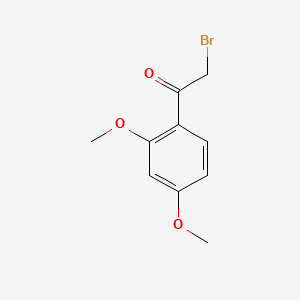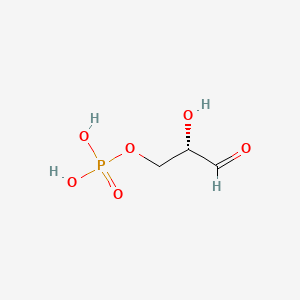
L-glyceraldehyde 3-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-glyceraldehyde 3-phosphate is a glyceraldehyde 3-phosphate. It derives from a L-glyceraldehyde. It is an enantiomer of a D-glyceraldehyde 3-phosphate.
Scientific Research Applications
Synthesis and Stability : L-GAP plays a crucial role in metabolic pathways in living organisms. Improved synthesis methods for enantiomerically pure L-GAP have been developed, highlighting its importance in glycolysis and other metabolic pathways. Research indicates that L-GAP is stable in acidic conditions but degrades to form methylglyoxal at neutral pH and lactic acid under alkaline conditions (Gauss, Schoenenberger, & Wohlgemuth, 2014).
Bioreaction Engineering : Efficient synthesis of enantiopure L-GAP is achieved through biocatalytic processes. These processes are significant in both natural biological and synthetic applications. For instance, the phosphorylation of L-glyceraldehyde by ATP is used to synthesize L-GAP, which demonstrates a half-life of 6.86 hours under reaction conditions. This finding is pivotal for understanding the kinetics and regulation of L-GAP synthesis in biological systems (Molla et al., 2017).
Bactericidal Properties : L-GAP has been found to exert a bactericidal effect on Escherichia coli at certain concentrations. Its entry into the cell requires the glycerol 3-phosphate transport system, and it must be phosphorylated to exert its full effect. This finding suggests potential applications of L-GAP in developing antimicrobial strategies (Tang, Engel, & Tropp, 1977).
Cell Fate and Apoptosis : L-GAP plays a key role in controlling cell fate through its influence on apoptosis. It has been observed that overexpression of enzymes involved in its production protects cells against apoptosis, indicating L-GAP's critical role in cellular survival and apoptosis mechanisms (Jang et al., 2009).
Enzyme Specificity : The enzyme glyceraldehyde 3-phosphate dehydrogenase, which plays a role in metabolic pathways, shows selective activity for L-GAP. This specificity is important in understanding the enzymatic processes involving L-GAP in various organisms (Byers, 1978).
properties
CAS RN |
20283-52-7 |
|---|---|
Product Name |
L-glyceraldehyde 3-phosphate |
Molecular Formula |
C3H7O6P |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m1/s1 |
InChI Key |
LXJXRIRHZLFYRP-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@@H](C=O)O)OP(=O)(O)O |
SMILES |
C(C(C=O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



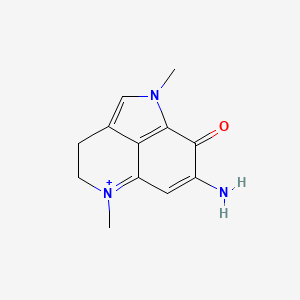

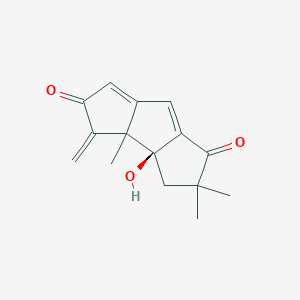

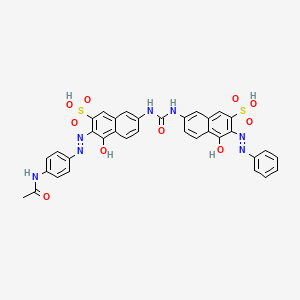
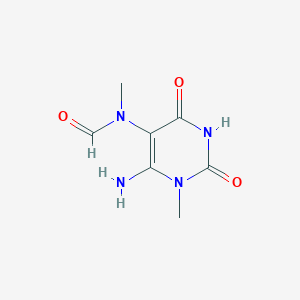
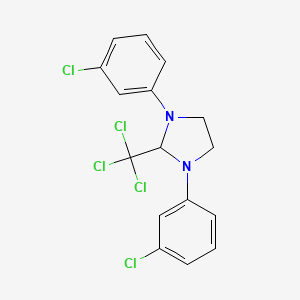

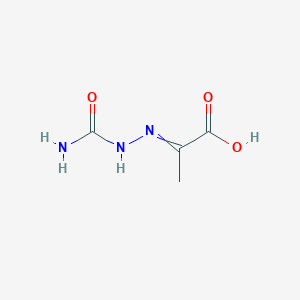
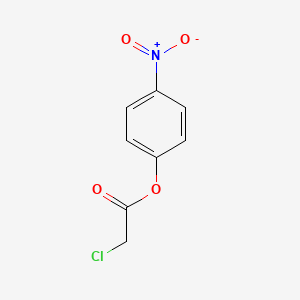
![N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1200778.png)
